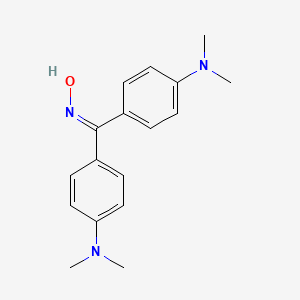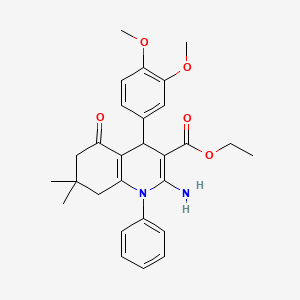
Benzophenone, 4,4'-bis(dimethylamino)-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-N,N-DIMETHYLANILINE is an organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is known for its unique structure, which includes a dimethylamino group and a hydroxyimino group attached to a phenyl ring. It is often used as a precursor in the synthesis of dyes and other organic compounds.
Preparation Methods
The synthesis of 4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-N,N-DIMETHYLANILINE typically involves the reaction of 4-(dimethylamino)benzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, to facilitate the formation of the hydroxyimino group. The reaction conditions usually include refluxing the mixture in ethanol or another suitable solvent for several hours .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydroxylamines.
Substitution: The compound can undergo electrophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-N,N-DIMETHYLANILINE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of azo dyes and other organic compounds. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of fluorescent probes for biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their structure and function. The dimethylamino group can participate in electron-donating interactions, influencing the compound’s reactivity and binding affinity.
In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-N,N-DIMETHYLANILINE can be compared with other similar compounds, such as:
4-(DIMETHYLAMINO)BENZALDEHYDE: This compound is a precursor in the synthesis of 4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-N,N-DIMETHYLANILINE and shares similar structural features.
N,N-DIMETHYLANILINE: Another related compound, which is used in the synthesis of dyes and other organic compounds. It has a similar dimethylamino group but lacks the hydroxyimino group.
4-(DIMETHYLAMINO)PHENOL: This compound has a similar phenyl ring with a dimethylamino group but includes a hydroxyl group instead of a hydroxyimino group.
The uniqueness of 4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-N,N-DIMETHYLANILINE lies in its combination of the dimethylamino and hydroxyimino groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
1714-51-8 |
|---|---|
Molecular Formula |
C17H21N3O |
Molecular Weight |
283.37 g/mol |
IUPAC Name |
N-[bis[4-(dimethylamino)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C17H21N3O/c1-19(2)15-9-5-13(6-10-15)17(18-21)14-7-11-16(12-8-14)20(3)4/h5-12,21H,1-4H3 |
InChI Key |
RHVSVZXFVMCNAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11543683.png)
![2-(3,4-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11543691.png)
![O-{4-[(3-bromophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B11543698.png)
![2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11543710.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11543713.png)

![(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11543736.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-hydroxy-3-nitrobenzylidene}acetohydrazide](/img/structure/B11543741.png)
![2-(2-cyanophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B11543744.png)
![1-[3'-(4-Chlorophenyl)-2-phenyl-4-[4-(propan-2-YL)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL]ethan-1-one](/img/structure/B11543750.png)
![2-[5-(Hydroxymethyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol](/img/structure/B11543758.png)
![2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B11543760.png)


